
N-(2-Ethoxyethyl)-N-propylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethoxyethyl)-N-propylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxyethyl group and a propyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-N-propylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-ethoxyethanol with propylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods often focus on minimizing waste and energy consumption to ensure sustainable manufacturing practices.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ethoxyethyl)-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
N-(2-Ethoxyethyl)-N-propylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Ethoxyethyl)-N-propylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxyethyl)-N-propylpropan-1-amine
- N-(2-Ethoxyethyl)-N-butylbutan-1-amine
- N-(2-Ethoxyethyl)-N-methylmethan-1-amine
Uniqueness
N-(2-Ethoxyethyl)-N-propylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64080-50-8 |
|---|---|
Formule moléculaire |
C10H23NO |
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
N-(2-ethoxyethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-4-7-11(8-5-2)9-10-12-6-3/h4-10H2,1-3H3 |
Clé InChI |
WMYLUCPQTWMJRG-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)

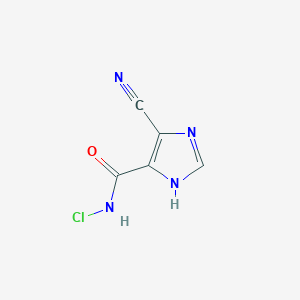
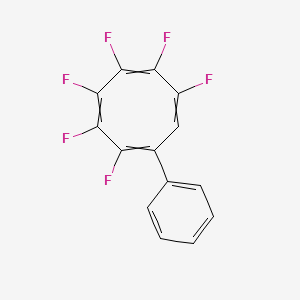
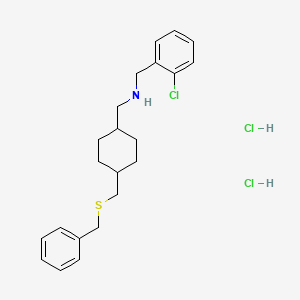
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
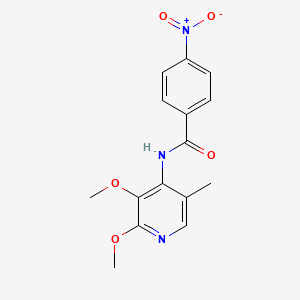
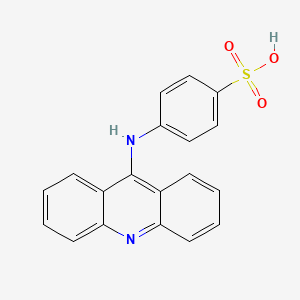
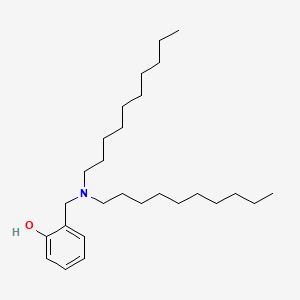
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
